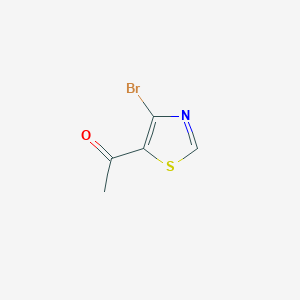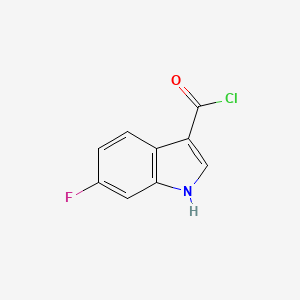
1-benzhydryl-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-benzhydryl-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea” is a complex organic molecule. It contains a benzhydryl group, which is a group of organic compounds whose parent structures include diphenylmethane (which is two benzene rings connected by a single methane), with any number of attached substituents . It also contains a tetrazol group, which is a class of organic compounds that contain a 5-member ring of four nitrogen atoms and one carbon atom .
科学的研究の応用
Organic Synthesis and Chemical Reactions
1-benzhydryl-3-phenylurea derivatives, including compounds structurally related to 1-benzhydryl-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea, have been studied for their unique chemical reactivity and as intermediates in organic synthesis. Muccioli et al. (2003) described a novel access to benzhydryl-phenylureas obtained by the reaction of substituted benzils with substituted phenylureas under microwave irradiation, demonstrating an easy route to substituted 1-benzhydryl-3-phenyl-ureas Muccioli et al., 2003. This method signifies the versatility of urea derivatives in organic synthesis, potentially including the compound of interest.
Medicinal Chemistry and Enzyme Inhibition
In medicinal chemistry, urea derivatives are explored for their bioactivity, including enzyme inhibition. A study by Sujayev et al. (2016) on tetrahydropyrimidine-5-carboxylates, another class of cyclic urea derivatives, tested their inhibition of carbonic anhydrase isozymes and acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These compounds demonstrated effective inhibition profiles, suggesting the potential of urea derivatives in designing enzyme inhibitors Sujayev et al., 2016.
Potential Antifilarial Agents
Urea derivatives have also been evaluated for their antifilarial activity. Ram et al. (1984) synthesized a series of 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas showing antifilarial activity against Brugia pahangi and Litomosoides carinii Ram et al., 1984.
Anticonvulsive Activity
Exploring the potential anticonvulsive effects, Bakibaev et al. (1995) obtained ureas IV by reacting corresponding amines with nitrourea, displaying anticonvulsive properties in preliminary studies Bakibaev et al., 1995.
Anti-Microbial and Cytotoxicity Studies
Shankar et al. (2017) synthesized novel urea derivatives and evaluated their anti-microbial activity and cytotoxicity. These compounds exhibited promising anti-microbial activity against selected bacterial strains and moderate to good fungal pathogen inhibition, alongside significant cytotoxicity against cervical cancer cell lines Shankar et al., 2017.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-benzhydryl-3-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2/c1-27-22(30)28(26-25-27)19-14-12-18(13-15-19)23-21(29)24-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20H,1H3,(H2,23,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDQULGQGJVQKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2749497.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2749501.png)


![2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole](/img/structure/B2749508.png)
![3-[(5-Methylpyridin-2-yl)sulfamoyl]propane-1-sulfonyl fluoride](/img/structure/B2749510.png)
![Methyl 2-[(morpholine-4-carbonyl)amino]benzoate](/img/structure/B2749512.png)
![6-[(4-chlorophenyl)methyl]-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2749513.png)
![[2-[2-(Cyclopropylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2749514.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2749515.png)

![N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B2749517.png)
![N-(2,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2749518.png)